molecular formula C12H14N2O B5787009 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 4907-24-8

6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B5787009
CAS No.: 4907-24-8
M. Wt: 202.25 g/mol
InChI Key: ABLMMGBGXYSXLG-UHFFFAOYSA-N
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Description

6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a 2,5-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyridazinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the phenyl ring.

Scientific Research Applications

6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,6-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one
  • 6-(3,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one
  • 6-(2,3-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

Uniqueness

6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dimethyl substitution pattern may confer distinct steric and electronic properties compared to other isomers, potentially leading to different applications and effects.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-3-4-9(2)10(7-8)11-5-6-12(15)14-13-11/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLMMGBGXYSXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355378
Record name ST50259608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4907-24-8
Record name ST50259608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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